1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Description

Historical Context and Discovery

The development of imidazolidine-2,4,5-trione derivatives traces back to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. Hydantoin, the parent compound of the imidazolidine family, was first isolated in 1861 by Adolf von Baeyer during his comprehensive study of uric acid. Baeyer obtained hydantoin through the hydrogenation of allantoin, establishing the foundational understanding of this heterocyclic system. The systematic development of imidazolidine chemistry continued with Friedrich Urech's synthesis of 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate, introducing what became known as the Urech hydantoin synthesis.

The evolution of imidazolidine-2,4,5-trione chemistry specifically emerged from the need to explore more complex heterocyclic structures with enhanced biological activities. Early research into imidazolidine derivatives focused on their pharmaceutical potential, particularly as anticonvulsants, with compounds like phenytoin demonstrating significant therapeutic value. The introduction of halogenated aromatic substituents, such as the bromophenyl group in this compound, represents a modern development in this field, aimed at enhancing the biological activity and selectivity of these compounds.

The synthetic methodology for preparing imidazolidine-2,4,5-triones typically involves multi-step organic reactions, with common synthetic routes including the reaction of ureas with oxalyl chloride. This approach has enabled researchers to systematically explore structure-activity relationships within this compound class. The specific synthesis of this compound follows established protocols that allow for precise control over the substitution pattern and stereochemistry of the final product.

Structural Classification within Imidazolidine Derivatives

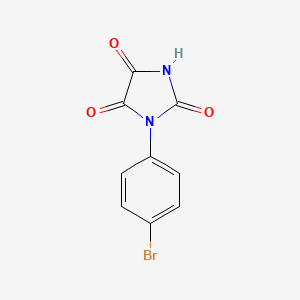

This compound belongs to the broader classification of imidazolidine derivatives, which are characterized by their five-membered heterocyclic ring containing two nitrogen atoms. Within this classification system, the compound specifically falls under the subcategory of imidazolidine-2,4,5-triones, distinguished by the presence of three carbonyl groups at positions 2, 4, and 5 of the imidazolidine ring. This structural motif is also known as parabanic acid when unsubstituted, representing one of the most oxidized forms of the imidazolidine ring system.

The structural features of this compound can be systematically analyzed through its molecular components. The imidazolidine core provides the fundamental heterocyclic framework, while the three carbonyl groups create a highly electrophilic system capable of participating in various chemical transformations. The 4-bromophenyl substituent attached to one of the nitrogen atoms introduces additional electronic and steric effects that significantly influence the compound's reactivity and biological properties.

| Structural Component | Description | Chemical Significance |

|---|---|---|

| Imidazolidine Core | Five-membered ring with two nitrogens | Provides structural rigidity and hydrogen bonding capability |

| Carbonyl Groups (3) | C=O functionalities at positions 2, 4, 5 | Creates electrophilic centers for chemical reactions |

| 4-Bromophenyl Group | Aromatic ring with bromine substituent | Enhances lipophilicity and electronic properties |

| Molecular Formula | C9H5BrN2O3 | Defines elemental composition and molecular weight |

The three-dimensional structure of this compound exhibits specific conformational preferences that influence its biological activity. The imidazolidine ring adopts a relatively planar conformation, facilitating optimal overlap of the nitrogen lone pairs with the adjacent carbonyl groups. This planarity is crucial for the compound's ability to interact with enzyme active sites and participate in hydrogen bonding networks.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. Imidazolidine-2,4,5-triones have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The systematic investigation of these compounds has contributed significantly to the understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Recent research has demonstrated the utility of imidazolidine-2,4,5-triones as soluble epoxide hydrolase inhibitors, with studies showing that these compounds possess enhanced water solubility compared to their corresponding urea analogs. This improved solubility profile makes them attractive candidates for pharmaceutical development, as formulation challenges often limit the clinical utility of otherwise promising compounds. The inhibitory activity of imidazolidine-2,4,5-triones against soluble epoxide hydrolase ranges from 8.4 micromolar to 0.4 nanomolar, demonstrating the potential for potent biological activity within this compound class.

The synthetic versatility of imidazolidine-2,4,5-triones has also made them valuable building blocks for the construction of more complex heterocyclic systems. Research has shown that these compounds can undergo 1,3-dipolar cycloaddition reactions with nitrile imines, leading to the formation of spiro-conjugated systems containing both imidazolidine and thiadiazoline fragments. This reactivity pattern opens new avenues for the synthesis of structurally diverse compounds with potential pharmaceutical applications.

| Research Application | Findings | Biological Significance |

|---|---|---|

| Enzyme Inhibition | Inhibitory concentrations from 0.4 nM to 8.4 μM | Potential therapeutic targets for various diseases |

| Water Solubility | Enhanced compared to urea analogs | Improved pharmaceutical formulation properties |

| Synthetic Chemistry | Versatile building blocks for complex structures | Enables diverse chemical modifications |

| Structure-Activity Studies | Systematic relationship mapping | Guides rational drug design approaches |

Properties

IUPAC Name |

1-(4-bromophenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFJQBDSYCQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymes

1-(4-Bromophenyl)imidazolidine-2,4,5-trione has shown potential as an inhibitor of cholinesterases, which are crucial enzymes involved in neurotransmission. Research indicates that derivatives of this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

- A study found that certain derivatives exhibited IC₅₀ values significantly lower than standard inhibitors like rivastigmine, indicating potent activity against these enzymes .

| Compound | IC₅₀ (μmol/L) | Enzyme Target |

|---|---|---|

| This compound | 1.66 | AChE |

| Rivastigmine | >10 | AChE |

2. Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays .

Synthetic Applications

1. Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other biologically active compounds. For example, it has been used in the synthesis of various substituted imidazolidine derivatives that have shown promising biological activities .

2. Reaction Mechanisms

The compound participates in several reaction mechanisms that involve electrophilic aromatic substitution and nucleophilic additions, which are critical in developing new synthetic pathways for drug discovery .

Case Studies

Case Study 1: Cholinesterase Inhibition

In a comparative study of cholinesterase inhibitors, researchers synthesized a series of imidazolidine derivatives and evaluated their inhibitory effects on AChE and BuChE. The study concluded that specific substitutions on the imidazolidine ring significantly enhanced inhibitory potency compared to the parent compound .

Case Study 2: Proteomics Applications

In proteomics studies, this compound was employed to probe protein interactions in cellular extracts. The results demonstrated its effectiveness in identifying novel protein targets involved in neurological disorders .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromophenyl group enhances binding affinity to certain enzymes, leading to inhibition or activation of biological pathways. The imidazolidine ring plays a crucial role in the compound's stability and reactivity.

Comparison with Similar Compounds

Key Trends :

- Para-substitution (e.g., 3d, 3e) optimizes enzyme inhibition by aligning substituents for optimal binding to cholinesterase active sites .

- Electron-withdrawing groups (Br, Cl) enhance electrophilic interactions with enzyme residues, while branched alkyl groups (isopropyl) improve lipophilicity for membrane penetration .

Physicochemical Properties

Insights :

- The bromophenyl derivative’s higher molecular weight (vs. chloro or methyl analogs) may reduce solubility but improve thermal stability.

- log Kow : Bromine’s polarizability likely increases lipophilicity compared to chlorine but remains lower than bulky isopropyl groups.

Key Findings :

- Para-substituted isopropyl (3d) exhibits the highest BChE inhibition (IC50 = 1.66 μM), surpassing both rivastigmine and galanthamine .

- Chlorophenyl (3e) shows balanced AChE/BChE inhibition, suggesting bromine’s stronger electron-withdrawing effect might further enhance selectivity for one enzyme over the other.

- Steric hindrance (e.g., 2,6-diisopropyl in 3g) reduces activity compared to para-substituted analogs, highlighting the importance of substituent positioning .

Biological Activity

1-(4-Bromophenyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O3. Its structure features an imidazolidine ring with a bromophenyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its imidazolidine core can form hydrogen bonds and engage in π-π stacking interactions with proteins or nucleic acids, influencing cellular processes such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study demonstrated that it induced apoptosis in MKN-45 gastric adenocarcinoma cells more effectively than the standard chemotherapeutic agent Paclitaxel .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties:

- Bacterial Inhibition : It has been reported to inhibit the growth of several bacterial strains, suggesting potential application in treating bacterial infections .

Neuroprotective Effects

There is emerging evidence regarding the neuroprotective effects of this compound:

- Neuroprotection in Animal Models : Experimental models have shown that it may protect neuronal cells from oxidative stress-induced damage, indicating a potential role in neurodegenerative disease management .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer effects in vitro against MKN-45 cells. |

| Study B | Reported antimicrobial activity against multiple bacterial strains. |

| Study C | Showed neuroprotective effects in rodent models of oxidative stress. |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities. Modifications to the bromophenyl group have been explored to optimize potency and selectivity against target enzymes or receptors .

Preparation Methods

General Synthetic Approach

The synthesis of imidazolidine-2,4,5-triones, including 1-(4-Bromophenyl) derivatives, typically involves the cyclization of 1,3-disubstituted ureas or isocyanates with oxalic acid esters or oxalyl chloride. The reaction proceeds through condensation with elimination of small molecules such as carbon dioxide, alcohols, or amines, leading to the formation of the imidazolidine ring with three carbonyl groups.

Preparation via Reaction of 4-Bromophenyl Isocyanate with Oxalic Acid Monoesters

A practical and well-documented method involves reacting 4-bromophenyl isocyanate with oxalic acid monoesters (such as monoethyl or monomethyl oxalate) in an appropriate solvent under controlled heating. The process can be summarized as follows:

-

- 4-Bromophenyl isocyanate

- Oxalic acid monoethylester or monomethylester

- Solvent: Butyrolactone or N-methylpyrrolidone

- Temperature: Gradual heating from 80°C up to 150-200°C

- Reaction time: Several hours (4-10 h depending on temperature stages)

- Optional catalyst: Triethylene diamine for reaction completion

-

- The isocyanate reacts with the oxalic acid monoester to form an intermediate that undergoes cyclization.

- Carbon dioxide and alcohol (ethanol or methanol) are eliminated during the ring closure.

- The resulting product is the imidazolidine-2,4,5-trione derivative.

-

- Upon completion, the reaction mixture is cooled and precipitated by addition of water.

- The solid product is filtered, washed, and recrystallized from solvents such as acetonitrile to obtain pure 1-(4-bromophenyl)imidazolidine-2,4,5-trione as colorless crystals.

-

- Melting point range typically observed in related compounds: 258-275°C.

- IR spectroscopy shows a characteristic carbonyl absorption band near 1740-1755 cm⁻¹.

- Elemental analysis confirms the expected composition (e.g., C, H, N percentages).

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting materials | 4-Bromophenyl isocyanate, oxalic acid monoethylester |

| Solvent | Butyrolactone or N-methylpyrrolidone |

| Temperature profile | 80°C (4 h), then stepwise increase to 120°C, 140°C, 150°C (4 h each) |

| Catalyst | Triethylene diamine (0.3 g) added at 150°C, stirred 10 h |

| Reaction outcome | Formation of polyimidazolidine-trione solution and solid precipitate |

| Product isolation | Precipitation with water, filtration, recrystallization |

| Product properties | Clear colorless crystals, melting point ~258-275°C |

| IR absorption bands | Strong band at 1740-1755 cm⁻¹ (carbonyl groups) |

| Elemental analysis (example) | C 67.6%, H 3.8%, N 10.7% (calculated for C15H10N2O3: C 67.7%, H 3.8%, N 10.5%) |

Alternative Synthetic Routes

Reaction with 1,3-Diprimary Ureas and Oxalyl Chloride:

- Literature reports the preparation of imidazolidine triones by reacting 1,3-diprimary ureas with oxalyl chloride.

- This method involves acylation and cyclization steps but is less commonly applied to 4-bromophenyl derivatives due to handling of oxalyl chloride and potential side reactions.

Cycloaddition and Ring Contraction Strategies:

- Advanced synthetic methods involving cycloaddition of nitrile imines or other dipoles to parabanic acid derivatives have been reported.

- These methods can lead to ring fragmentation or rearrangement, forming complex heterocycles related to imidazolidine triones.

- However, for the direct preparation of this compound, the isocyanate-oxalate ester route remains most straightforward.

Notes on Reaction Optimization and Solvent Effects

- The choice of solvent affects the reaction rate and purity of the product. N-methylpyrrolidone and butyrolactone are preferred due to their high boiling points and ability to dissolve both reactants.

- Controlled temperature ramping is crucial to avoid decomposition and ensure complete cyclization.

- Catalysts such as triethylene diamine can accelerate the reaction and improve yields.

- Recrystallization from acetonitrile or similar solvents enhances product purity and crystal quality.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reaction of 4-Bromophenyl isocyanate with oxalic acid monoesters | 4-Bromophenyl isocyanate, oxalic acid monoethylester | 80-150°C, 4-10 h, butyrolactone solvent, triethylene diamine catalyst | High purity, reproducible, scalable | Requires careful temperature control |

| Reaction of 1,3-diprimary ureas with oxalyl chloride | 1,3-Diprimary urea derivatives, oxalyl chloride | Room temperature to moderate heating | Direct acylation, well-known | Handling of oxalyl chloride hazardous |

| Cycloaddition of nitrile imines to parabanic acid derivatives | Nitrile imines, parabanic acid derivatives | Various, often mild conditions | Access to complex heterocycles | More complex, less direct for target compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, such as Claisen-Schmidt condensation followed by cyclization. For example, analogous imidazole derivatives are prepared using substituted benzaldehydes and ketones under acidic or basic conditions . Optimization involves Design of Experiments (DoE) to assess variables (temperature, catalyst concentration, solvent polarity). Central Composite Design (CCD) is recommended to minimize trial runs while maximizing data robustness .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, in structurally similar triones, NMR confirms regiochemistry of substituents, while HRMS validates molecular weight . Discrepancies in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or computational prediction tools like ACD/Labs .

Q. How can researchers assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and phase transitions. Isothermal stability studies in solvents (e.g., DMSO, ethanol) at 25–80°C over 24–72 hours can identify degradation pathways. Kinetic modeling (e.g., Arrhenius equation) quantifies activation energy for decomposition .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Reaction path searches using Quantum Mechanics/Molecular Mechanics (QM/MM) identify intermediates in catalytic cycles, as demonstrated in ICReDD’s workflow for reaction design . Software like Gaussian or ORCA is typically employed .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematic substitution at the phenyl or imidazolidine moieties (e.g., electron-withdrawing groups like -NO₂ or -CF₃) is evaluated for bioactivity. For example, SAR studies on analogous triones correlate lipophilicity (logP) with acetylcholinesterase inhibition using Hansch analysis . In vitro assays (e.g., enzyme kinetics) paired with molecular docking (AutoDock Vina) refine substituent selection.

Q. What strategies mitigate contradictions in experimental vs. computational data for reaction mechanisms involving this compound?

- Methodological Answer : Divergences between observed and computed activation barriers may arise from solvent effects or transition-state approximations. Hybrid methods, such as microkinetic modeling integrated with experimental rate data, reconcile discrepancies. Sensitivity analysis identifies critical parameters (e.g., entropy contributions) needing refinement .

Q. How are membrane separation technologies applied in purifying this compound during scale-up?

- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) separate the product from by-products. Process parameters (transmembrane pressure, feed concentration) are optimized using response surface methodology (RSM). Continuous-flow systems with in-line PAT (Process Analytical Technology) ensure real-time purity monitoring .

Q. What reactor designs are optimal for large-scale synthesis while maintaining regioselectivity?

- Methodological Answer : Plug-flow reactors (PFRs) minimize back-mixing, crucial for regioselective reactions. Computational Fluid Dynamics (CFD) simulations (e.g., COMSOL) model temperature and concentration gradients. For exothermic steps, jacketed reactors with precise cooling control (ΔT ±1°C) prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.